molecular formula C20H22F2N2O6S2 B1263883 N-[4-[(2,6-difluorophenyl)sulfonylamino]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide

N-[4-[(2,6-difluorophenyl)sulfonylamino]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide

Cat. No. B1263883
M. Wt: 488.5 g/mol
InChI Key: STNNXSAIRWJEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(2,6-difluorophenyl)sulfonylamino]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide is a sulfonamide.

Scientific Research Applications

Antibacterial and Lipoxygenase Inhibition

A study by (Abbasi et al., 2017) focused on synthesizing new sulfonamides bearing 1,4-benzodioxin rings, including compounds related to N-[4-[(2,6-difluorophenyl)sulfonylamino]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide. These compounds showed potential as antibacterial agents and exhibited inhibitory activity against the Lipoxygenase enzyme, suggesting possible therapeutic applications for inflammatory diseases.

Antibacterial Potential

Research by (Abbasi et al., 2016) synthesized N-substituted sulfonamides with a benzodioxane moiety, related to the compound . These showed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, highlighting their potential as antibacterial agents.

Enzyme Inhibition

In 2019, a study by (Abbasi et al.) investigated sulfonamides with benzodioxane and acetamide moieties for their enzyme inhibitory potential. They found that most of the synthesized compounds showed substantial inhibitory activity against yeast α-glucosidase and weak inhibition against Acetylcholinesterase, suggesting applications in treating diseases related to enzyme dysfunction.

Cytotoxicity and Carbonic Anhydrase Inhibition

A 2016 study by (Kucukoglu et al.) synthesized polymethoxylated-pyrazoline benzene sulfonamides, which showed cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. This suggests potential applications in cancer treatment.

Antimicrobial and Antifungal Agents

In 2020, (Abbasi et al.) synthesized various sulfonamide derivatives that demonstrated significant antibacterial and antifungal potential, indicating their possible use in treating microbial and fungal infections.

properties

Product Name

N-[4-[(2,6-difluorophenyl)sulfonylamino]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide

Molecular Formula

C20H22F2N2O6S2

Molecular Weight

488.5 g/mol

IUPAC Name

N-[4-[(2,6-difluorophenyl)sulfonylamino]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C20H22F2N2O6S2/c21-16-2-1-3-17(22)20(16)32(27,28)24-14-6-4-13(5-7-14)23-31(25,26)15-8-9-18-19(12-15)30-11-10-29-18/h1-3,8-9,12-14,23-24H,4-7,10-11H2

InChI Key

STNNXSAIRWJEPA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)NS(=O)(=O)C4=C(C=CC=C4F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-[(2,6-difluorophenyl)sulfonylamino]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
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N-[4-[(2,6-difluorophenyl)sulfonylamino]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
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N-[4-[(2,6-difluorophenyl)sulfonylamino]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
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N-[4-[(2,6-difluorophenyl)sulfonylamino]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
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N-[4-[(2,6-difluorophenyl)sulfonylamino]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
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N-[4-[(2,6-difluorophenyl)sulfonylamino]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide

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